Methylhexahydrophthalic anhydride

Übersicht

Beschreibung

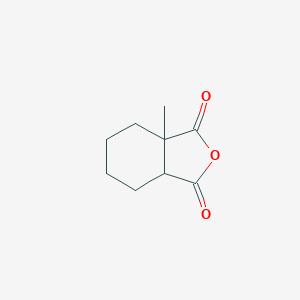

Methylhexahydrophthalic anhydride is a cyclic dicarboxylic anhydride with the molecular formula C9H12O3 and a molecular weight of 168.19 g/mol . It is primarily used as a curing agent for epoxy resins in the electric and electronics industry due to its excellent mechanical and electrical properties . This compound is known for its light color, high stability, and short curing time .

Vorbereitungsmethoden

Methylhexahydrophthalic anhydride is typically synthesized through the hydrogenation of methyl tetrahydrophthalic anhydride using nickel-based catalysts . The reaction involves the encapsulation of porous aluminum oxide on the surface of RANEY® nickel to enhance the stability and activity of the catalyst .

Analyse Chemischer Reaktionen

Epoxy Resin Curing Mechanism

MHHPA reacts with epoxy resins (e.g., diglycidyl ether of bisphenol A) in the presence of catalysts like tertiary amines (e.g., benzyldimethylamine) or imidazoles . The reaction involves:

- Step 1 : Opening of the anhydride ring by the hydroxyl group of the epoxy resin, forming an ester and a carboxylic acid .

- Step 2 : The carboxylic acid reacts with another epoxy group, creating a α-hydroxy ester and propagating the network .

This mechanism enhances the cross-linking density and thermal stability of cured epoxy systems .

Hydrolysis Reaction

MHHPA hydrolyzes in water to form methylhexahydrophthalic acid , a process accelerated by heat or acids/bases . The reaction is represented as:This reaction is critical for understanding MHHPA’s instability in aqueous environments .

Thermal Decomposition

At elevated temperatures (e.g., during epoxy curing), MHHPA undergoes decomposition, producing gases like CO₂, CH₂O, CO, and H₂O . The decomposition pathway involves:

- Ester bond cleavage (initiation step) .

- Formaldehyde formation via vinyl radical intermediates .

- Water generation through free radical collisions and dehydration .

| Decomposition Product | Formation Mechanism | Key Citation |

|---|---|---|

| CO₂ | Acyloxy bond cleavage | |

| CH₂O | Epoxy functional group degradation | |

| H₂O | Radical recombination |

Environmental Fate and Reactivity

MHHPA exhibits moderate environmental persistence due to its physical-chemical properties . Key data:

| Parameter | Value | Unit |

|---|---|---|

| LogKoc (soil adsorption) | 1.62 | – |

| Henry’s Law Constant | 2.9 | Pa·m³/mol |

| Bioaccumulation Factor | 11.12 | L/kg |

These values indicate moderate adsorption to soil and low bioaccumulation potential .

Reactivity with Hazardous Agents

MHHPA reacts with:

- Strong acids/bases : Forms salts or hydrolyzed products .

- Oxidizing agents : Generates unspecified decomposition products .

- Moisture : Crystallizes or hydrolyzes, affecting storage stability .

Toxicological Relevance

MHHPA is a respiratory and skin sensitizer, forming protein adducts (e.g., total plasma protein adducts) that correlate with occupational exposure levels .

Catalytic Role in Polymerization

As a hardener, MHHPA accelerates polymerization in systems like:

Wissenschaftliche Forschungsanwendungen

Introduction to Methylhexahydrophthalic Anhydride (MHHPA)

This compound (MHHPA) is a cyclic dicarboxylic anhydride, recognized for its effectiveness as a curing agent in various industrial applications. Its unique chemical structure and properties make it particularly valuable in the formulation of high-performance materials, especially in the fields of electronics, automotive, and coatings.

MHHPA is predominantly used as a hardener for hot-cured epoxy resins. Its ability to create strong cross-links during curing results in materials with excellent mechanical and electrical properties. This application is particularly vital in the electronics industry, where MHHPA enhances the performance of components such as LEDs and automotive electronics .

Polyurethane and Polyester Resins

In addition to epoxy formulations, MHHPA serves as a raw material in the production of polyurethane and polyester resins. These resins find applications in coatings, adhesives, and sealants due to their durability and resistance to environmental factors .

Automotive Coatings

MHHPA's resistance to UV radiation and atmospheric agents makes it an ideal choice for automotive clear coats and outdoor high-voltage castings. Its properties help maintain color stability and mechanical integrity over time, which is crucial for exterior applications .

High-Performance Composites

The compound is also utilized in high-performance composites that require superior thermal stability and mechanical strength. These composites are essential in aerospace and automotive industries where lightweight materials are needed without compromising performance .

Adhesives and Sealants

MHHPA can be incorporated into various adhesive formulations, enhancing their bonding strength and durability under extreme conditions. This application is significant in construction and manufacturing sectors .

Case Study 1: Epoxy Resin Formulation

A study evaluated the performance of MHHPA as a curing agent in different epoxy resin systems. The findings indicated that formulations containing MHHPA exhibited improved glass transition temperatures (Tg) compared to those using conventional curing agents. For instance, an epoxy system with MHHPA showed a Tg of 141°C after curing at elevated temperatures, demonstrating its effectiveness in enhancing thermal properties .

Case Study 2: Automotive Coatings

In an analysis of automotive clear coats formulated with MHHPA, researchers noted significant improvements in UV resistance and mechanical properties compared to traditional formulations. The coatings maintained their clarity and adhesion even after prolonged exposure to harsh environmental conditions, underscoring MHHPA's role in advancing automotive finishes .

Health and Safety Considerations

While MHHPA offers numerous benefits, it is essential to acknowledge potential health risks associated with its use. As a skin and eye irritant, appropriate safety measures should be implemented when handling this compound. Exposure can lead to sensitization reactions; thus, personal protective equipment (PPE) is recommended during application processes .

Wirkmechanismus

The mechanism of action of methylhexahydrophthalic anhydride involves its reaction with epoxy groups to form a three-dimensional network structure . This reaction is facilitated by the presence of catalysts such as nickel and ruthenium, which enhance the stability and activity of the reaction . The compound’s cyclic aliphatic structure provides excellent resistance to UV radiation and environmental factors, making it particularly suitable for high-performance applications .

Vergleich Mit ähnlichen Verbindungen

Methylhexahydrophthalic anhydride is unique due to its excellent mechanical and electrical properties, high stability, and short curing time . Similar compounds include:

Methyl tetrahydrophthalic anhydride: Used as a precursor in the synthesis of this compound.

Hexahydromethylphthalic anhydride: Another cyclic anhydride with similar applications in epoxy resin curing.

Benzophenone-3,3′,4,4′-tetracarboxylic dianhydride: Used as a curing agent in bio-based epoxy systems.

Biologische Aktivität

Methylhexahydrophthalic anhydride (MHHPA) is a cyclic dicarboxylic anhydride that has garnered attention due to its biological activity, particularly as an allergen and a sensitizer in occupational settings. This article delves into the biological effects, exposure risks, and relevant case studies associated with MHHPA, supported by data tables and research findings.

Chemical Structure and Properties

MHHPA, with the chemical formula C₉H₁₂O₃, is characterized by a six-membered ring containing two carbonyl groups. It is primarily used as a hardener for epoxy resins in various industrial applications, particularly in the electrical industry .

1. Sensitization and Allergic Reactions

MHHPA is known to cause skin irritation and respiratory sensitization. Exposure can lead to allergic reactions such as dermatitis and respiratory symptoms in sensitive individuals. Studies indicate that MHHPA can interact with proteins through acylation, which may trigger sensitization responses .

Case Study: Occupational Exposure

A study involving workers exposed to MHHPA revealed significant respiratory symptoms. One worker experienced nasal pain and rhinorrhea, while another exhibited severe rhinitis and cough, which resolved upon removal from exposure. Despite negative tests for specific IgE, one worker was presumed sensitized based on symptomatology .

2. Toxicological Profile

MHHPA has been classified as a moderate skin irritant and a potential respiratory sensitizer. Acute toxicity studies have shown that it has low oral toxicity in rats (LD50 > 2700 mg/kg) and minimal dermal toxicity in rabbits (LD50 > 2000 mg/kg) . However, it is highly irritating to the eyes, with severe effects noted upon contact .

3. Exposure Assessment

The biological half-life of MHHPA is approximately five hours, suggesting that its effects may be transient but significant during exposure periods . Environmental monitoring has developed methods to detect MHHPA levels in air and biological samples like urine, aiding in exposure assessments.

Table 1: Summary of Biological Effects of MHHPA

While specific mechanisms of action for MHHPA are not fully elucidated, its structural properties suggest it can undergo reactions leading to protein acylation. This interaction is crucial for understanding its sensitization potential . The OECD QSAR Toolbox has predicted that MHHPA could induce skin and respiratory sensitization based on its molecular structure .

Eigenschaften

IUPAC Name |

7a-methyl-4,5,6,7-tetrahydro-3aH-2-benzofuran-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12O3/c1-9-5-3-2-4-6(9)7(10)12-8(9)11/h6H,2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYKXQOYUCMREIS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCCCC1C(=O)OC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12O3 | |

| Record name | METHYLHEXAHYDROPHTHALIC ACID ANHYDRIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1644 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70964009 | |

| Record name | 3a-Methylhexahydro-2-benzofuran-1,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70964009 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, Colorless liquid; [ICSC] Clear liquid; Irritating odor when hot; [Dixie Chemical MSDS], COLOURLESS LIQUID. | |

| Record name | 1,3-Isobenzofurandione, hexahydromethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Methylhexahydrophthalic anhydride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/15604 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | METHYLHEXAHYDROPHTHALIC ACID ANHYDRIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1644 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Boiling Point |

290 °C | |

| Record name | METHYLHEXAHYDROPHTHALIC ACID ANHYDRIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1644 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Flash Point |

145 °C | |

| Record name | METHYLHEXAHYDROPHTHALIC ACID ANHYDRIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1644 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

Solubility in water at 20 °C: reaction | |

| Record name | METHYLHEXAHYDROPHTHALIC ACID ANHYDRIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1644 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

1.15 g/cm³, Relative density of the vapour/air-mixture at 20 °C (air = 1): 5.81 | |

| Record name | METHYLHEXAHYDROPHTHALIC ACID ANHYDRIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1644 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

0.007 [mmHg], Vapor pressure, Pa at 20 °C: 1 | |

| Record name | Methylhexahydrophthalic anhydride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/15604 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | METHYLHEXAHYDROPHTHALIC ACID ANHYDRIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1644 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

CAS No. |

48122-14-1, 25550-51-0 | |

| Record name | Hexahydro-3a-methyl-1,3-isobenzofurandione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=48122-14-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3-Isobenzofurandione, hexahydromethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025550510 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hexahydro-1-methylphthalic anhydride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0048122141 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3-Isobenzofurandione, hexahydromethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3a-Methylhexahydro-2-benzofuran-1,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70964009 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Hexahydromethylphthalic anhydride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.798 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Hexahydro-1-methylphthalic anhydride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.051.216 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METHYLHEXAHYDROPHTHALIC ACID ANHYDRIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1644 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

-29 °C | |

| Record name | METHYLHEXAHYDROPHTHALIC ACID ANHYDRIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1644 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.